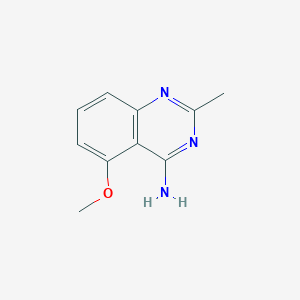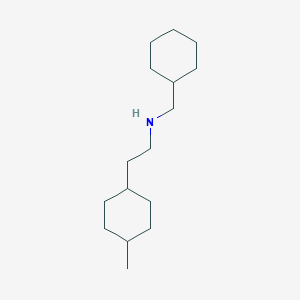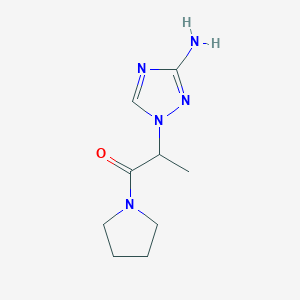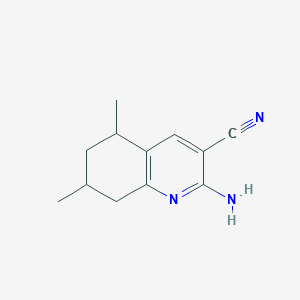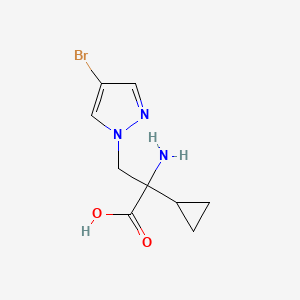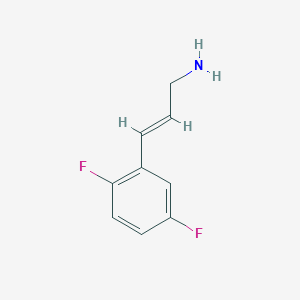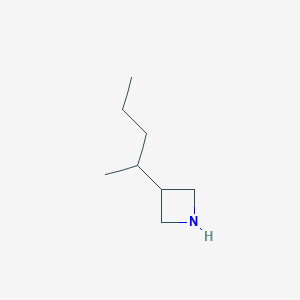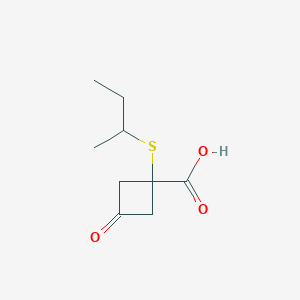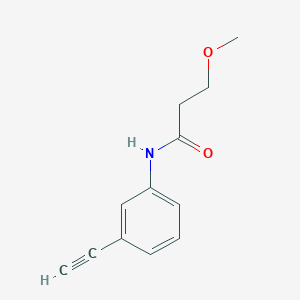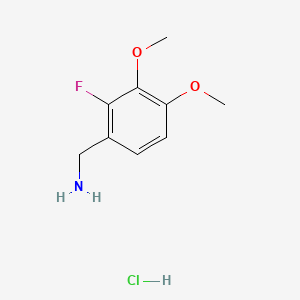
1-(2-Fluoro-3,4-dimethoxyphenyl)methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride is an organic compound with a molecular formula of C9H12FNO2·HCl It is a derivative of methanamine, featuring a fluorine atom and two methoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride typically involves multiple steps:
Nitration: The starting material, 2-fluoro-3,4-dimethoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrochloride Formation: The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride can undergo various chemical reactions:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The fluorine atom and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include hydrogen gas, palladium on carbon, hydrochloric acid, and various nucleophiles for substitution reactions
Scientific Research Applications
1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating neurotransmitter systems.
Industry: It is used in the production of various fine chemicals and intermediates
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The compound can modulate signaling pathways, potentially affecting cellular processes such as neurotransmission, metabolism, and gene expression.
Comparison with Similar Compounds
1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride can be compared with similar compounds:
1-(3,4-Dimethoxyphenyl)cyclopropylmethanamine hydrochloride:
1-(2,3,4-Trifluorophenyl)methanamine: This compound features multiple fluorine atoms, which can significantly alter its reactivity and biological activity.
The uniqueness of 1-(2-Fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13ClFNO2 |
|---|---|
Molecular Weight |
221.65 g/mol |
IUPAC Name |
(2-fluoro-3,4-dimethoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H12FNO2.ClH/c1-12-7-4-3-6(5-11)8(10)9(7)13-2;/h3-4H,5,11H2,1-2H3;1H |
InChI Key |
NARXUNIPEJKBTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN)F)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



